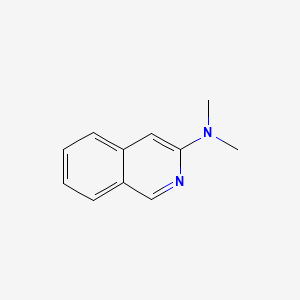
N,N-dimethylisoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethylisoquinolin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N,N-dimethylisoquinolin-3-amine, and how can reaction parameters be optimized?
- Answer : The synthesis of N-methylisoquinolin-3-amine (a structural analogue) involves methylation of isoquinolin-3-amine using methyl iodide and a base (e.g., K₂CO₃) under reflux in acetonitrile . For This compound, a second methylation step would likely be required. Researchers should explore sequential alkylation using excess methyl iodide or alternative dimethylating agents (e.g., dimethyl sulfate) under controlled conditions. Monitoring reaction progress via HPLC or TLC is critical to avoid over-alkylation. Optimization should focus on solvent polarity (e.g., DMF for enhanced nucleophilicity) and temperature gradients to stabilize intermediates.
Q. What spectroscopic techniques are recommended for characterizing This compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm methyl group positions on the nitrogen and aromatic protons. Compare chemical shifts with N-methylisoquinolin-3-amine (δ ~2.8 ppm for N-CH₃ in mono-methyl derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (C₁₁H₁₂N₂) and isotopic patterns.
- FT-IR : Identify N-H stretching (absent in dimethylated compounds) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. How does the electronic environment of This compound differ from its mono-methylated counterpart?
- Answer : The second methyl group increases electron density at the nitrogen, reducing nucleophilicity and altering binding interactions with biological targets. Computational studies (e.g., DFT) can model charge distribution, while UV-Vis spectroscopy may reveal shifts in π→π* transitions due to steric and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of This compound across enzyme inhibition assays?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. For example, N-methylisoquinolin-3-amine shows varied IC₅₀ values against acetylcholinesterase (0.5–5 µM) depending on buffer systems . Standardize protocols using:
- Control compounds (e.g., donepezil for cholinesterase).
- Kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.
- Structural studies (X-ray crystallography) to map binding interactions .
Q. What strategies can improve the selectivity of This compound derivatives for targeting G-protein-coupled receptors (GPCRs)?
- Answer : Rational design should focus on:
- Substituent engineering : Introduce halogen or methoxy groups at the 6- or 7-positions to enhance hydrophobic interactions with receptor pockets (e.g., similar to isoquinoline-based GPCR ligands) .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict affinity for specific GPCR subtypes.
- Functional assays : Measure cAMP accumulation or β-arrestin recruitment to quantify signaling bias .
Q. What are the limitations of current catalytic hydrogenation methods for reducing N-methylisoquinoline-3-nitrile to This compound?
- Answer : Industrial-scale hydrogenation of nitriles (e.g., using Pd/C) often requires high pressure (5–10 atm H₂) and elevated temperatures (80–120°C), risking over-reduction or decomposition . Alternatives include:
- Transfer hydrogenation : Using ammonium formate and Pd(OAc)₂ under milder conditions.
- Electrochemical reduction : Tunable redox potentials minimize side reactions.
Q. Methodological Considerations
属性
CAS 编号 |
171861-54-4 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.231 |
IUPAC 名称 |
N,N-dimethylisoquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,1-2H3 |
InChI 键 |
JCVIZDVDWHOCSQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=CC=CC=C2C=N1 |
同义词 |
3-Isoquinolinamine,N,N-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















